"N,N-Diethyl hexylone hydrochloride" synthesis pathway and characterization
"N,N-Diethyl hexylone hydrochloride" synthesis pathway and characterization
An In-depth Technical Guide on the Synthesis, Characterization, and Pharmacological Profile of N,N-Diethyl hexylone hydrochloride
For Research and Forensic Applications Only. This document is intended for an audience of researchers, scientists, and drug development professionals. The information contained herein is for scientific and technical purposes and does not endorse or encourage the use of this substance.
Introduction
N,N-Diethyl hexylone hydrochloride is a synthetic cathinone (B1664624), a class of psychoactive substances structurally related to the naturally occurring cathinone found in the khat plant. As a member of this broad and evolving class of compounds, N,N-Diethyl hexylone is of significant interest to the forensic and research communities. This technical guide provides a comprehensive overview of a plausible synthesis pathway, detailed characterization methods, and the pharmacological profile of N,N-Diethyl hexylone hydrochloride, with a focus on its interaction with monoamine transporters.
Chemical Identity
| Parameter | Value |
| Formal Name | 1-(1,3-benzodioxol-5-yl)-2-(diethylamino)-1-hexanone, monohydrochloride[1] |
| Synonyms | N,N-diethyl-β-keto-3,4-methylenedioxy-α-hexylamphetamine |
| Molecular Formula | C₁₇H₂₅NO₃ • HCl |
| Molecular Weight | 327.9 g/mol [1] |
| CAS Number | 17763-17-6[1] |
Synthesis Pathway
Caption: Plausible four-step synthesis pathway for N,N-Diethyl hexylone hydrochloride.
Experimental Protocols (Representative)
Step 1: Synthesis of 1-(1,3-Benzodioxol-5-yl)hexan-1-one
This step involves the Friedel-Crafts acylation of 1,3-benzodioxole.
-
To a cooled (0 °C) and stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add hexanoyl chloride dropwise.
-
Slowly add 1,3-benzodioxole to the mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
Step 2: Synthesis of 2-Bromo-1-(1,3-benzodioxol-5-yl)hexan-1-one
This step involves the α-bromination of the ketone intermediate. A procedure adapted from the synthesis of a similar compound, 1-(benzo[d][1][2]dioxol-5-yl)-2-bromobutan-1-one, is provided[3].
-
Dissolve 1-(1,3-benzodioxol-5-yl)hexan-1-one in glacial acetic acid.
-
Add a solution of bromine in acetic acid dropwise to the ketone solution with stirring at room temperature[3].
-
Stir the reaction mixture for two hours at room temperature[3].
-
Remove the acetic acid under high vacuum[3].
-
Add water to the residue and extract with dichloromethane[3].
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine[3].
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness[3].
-
Purify the crude product by column chromatography on silica (B1680970) gel[3].
Step 3: Synthesis of N,N-Diethyl hexylone (Free Base)
This step involves the nucleophilic substitution of the α-bromo ketone with diethylamine.
-
Dissolve 2-bromo-1-(1,3-benzodioxol-5-yl)hexan-1-one in a suitable solvent such as acetonitrile (B52724) or THF.
-
Add an excess of diethylamine (approximately 2-3 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a water-immiscible solvent (e.g., ethyl acetate) and wash with water to remove diethylamine hydrobromide.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude free base.
Step 4: Synthesis of N,N-Diethyl hexylone hydrochloride
This final step converts the free base to its hydrochloride salt for improved stability and handling.
-
Dissolve the crude N,N-Diethyl hexylone free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of hydrochloric acid in diethyl ether (or a similar solvent) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield N,N-Diethyl hexylone hydrochloride as a solid.
Characterization
A combination of analytical techniques is essential for the unequivocal identification and characterization of N,N-Diethyl hexylone hydrochloride.
Caption: Analytical workflow for the characterization of N,N-Diethyl hexylone hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for N,N-Diethyl hexylone hydrochloride is not available in the reviewed literature, the expected chemical shifts can be predicted based on its structure and data from closely related analogues like ephylone (N-ethyl-2-amino-1-(3,4-methylenedioxyphenyl)pentan-1-one hydrochloride)[4].
Expected ¹H NMR Spectral Features (in DMSO-d₆):
-
Aromatic Protons: Signals in the range of 7.1-7.8 ppm, characteristic of the 1,3-benzodioxole ring system[4].
-
-O-CH₂-O- Protons: A singlet around 6.2 ppm[4].
-
α-Methine Proton (-CH(N)-): A signal around 5.2 ppm[4].
-
N-CH₂- Protons (Diethyl): Multiplets in the range of 2.8-3.1 ppm.
-
Alkyl Chain Protons (-CH₂-CH₂-CH₂-CH₃): Multiplets in the range of 0.8-2.0 ppm.
-
-CH₃ Protons (Alkyl Chain & Diethyl): Triplets around 0.8-1.3 ppm[4].
-
N⁺H₂ Protons: Two broad singlets between 9.0 and 9.7 ppm, indicating diastereotopic protons[4].
Expected ¹³C NMR Spectral Features (in DMSO-d₆):
-
Carbonyl Carbon (C=O): A signal around 195 ppm[4].
-
Aromatic Carbons: Signals between 108-154 ppm[4].
-
-O-CH₂-O- Carbon: A signal around 103 ppm[4].
-
α-Methine Carbon (-CH(N)-): A signal around 60 ppm[4].
-
N-CH₂- Carbons (Diethyl): Signals around 42 ppm.
-
Alkyl Chain Carbons: Signals in the range of 11-33 ppm[4].
| Predicted ¹H and ¹³C NMR Data for N,N-Diethyl hexylone hydrochloride (based on analogues) |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~9.0-9.7 (2H, br s, N⁺H₂), ~7.1-7.8 (3H, m, Ar-H), ~6.2 (2H, s, -O-CH₂-O-), ~5.2 (1H, m, -CH(N)-), ~2.8-3.1 (4H, m, N-(CH₂)₂-), ~1.8-2.0 (2H, m, -CH₂-), ~1.1-1.4 (4H, m, -(CH₂)₂-), ~1.2 (6H, t, N-CH₂-CH₃), ~0.8 (3H, t, -CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): ~195 (C=O), ~153 (Ar-C), ~149 (Ar-C), ~129 (Ar-C), ~126 (Ar-C), ~109 (Ar-C), ~108 (Ar-C), ~103 (-O-CH₂-O-), ~60 (-CH(N)-), ~42 (N-CH₂-), ~33 (-CH₂-), ~26 (-CH₂-), ~22 (-CH₂-), ~14 (-CH₃), ~12 (N-CH₂-CH₃) |
Experimental Protocol (NMR):
-
Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C)[4].
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the analysis of synthetic cathinones. The electron ionization (EI) mass spectrum of N,N-Diethyl hexylone is expected to show characteristic fragmentation patterns.
Expected Fragmentation Pattern (GC-EI-MS): The primary fragmentation pathway for N-alkylated cathinones is α-cleavage, leading to the formation of a stable iminium ion, which often represents the base peak[5]. Another significant fragmentation involves cleavage on the other side of the carbonyl group to form an acylium ion[5].
-
Iminium Ion: Cleavage of the Cα-Cβ bond (between the carbonyl carbon and the α-carbon) would result in the formation of a diethylaminoethylidene iminium ion.
-
Acylium Ion: Cleavage of the bond between the carbonyl carbon and the aromatic ring would lead to the formation of a 1,3-benzodioxole acylium ion.
| Key Fragments in the GC-MS of N,N-Diethyl hexylone |
| m/z |
| 291 |
| 149 |
| 100 |
Experimental Protocol (GC-MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).
-
Inject 1 µL into a GC-MS system equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
-
Use a temperature program to separate the components, for example, an initial temperature of 100 °C, ramped to 300 °C.
-
Acquire mass spectra in the electron ionization (EI) mode at 70 eV.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for identifying the functional groups present in the molecule.
Expected Characteristic FTIR Peaks (ATR): Based on the analysis of other synthetic cathinones, the following absorption bands are expected[6][7]:
-
~2400-2700 cm⁻¹: Broad bands corresponding to the amine salt (N⁺-H stretching)[6][7].
-
~1700-1674 cm⁻¹: A strong absorption band from the carbonyl group (C=O) stretching[6][7].
-
~1605-1580 cm⁻¹: Medium to strong peak indicating stretching vibrations in the aromatic ring (C=C)[6][7].
-
~1250 cm⁻¹: A strong band indicating C-O-C stretching of the methylenedioxy group.
| Predicted FTIR Data for N,N-Diethyl hexylone hydrochloride |
| Wavenumber (cm⁻¹) |
| ~2400-2700 |
| ~1680 |
| ~1600 |
| ~1250 |
Experimental Protocol (FTIR):
-
Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹.
Pharmacological Profile: Signaling Pathways
Synthetic cathinones primarily exert their effects by interacting with monoamine transporters: the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). They can act as either reuptake inhibitors (blockers) or substrate-releasers.
While direct pharmacological data for N,N-Diethyl hexylone is limited, studies on its close structural analogue, N-ethylhexedrone (NEH), provide valuable insights into its likely mechanism of action. NEH is a potent inhibitor of DAT and NET, with significantly lower activity at SERT.
Caption: Proposed mechanism of action of N,N-Diethyl hexylone at monoamine transporters.
Interaction with Monoamine Transporters
Studies on N-ethyl-substituted cathinones show that their potency as dopamine uptake inhibitors increases with the elongation of the aliphatic side chain from methyl to propyl, and then decreases. N-ethylhexedrone (NEH), with a butyl side chain, is a potent DAT inhibitor.
| Pharmacological Data for N-ethylhexedrone (NEH) - an analogue of N,N-Diethyl hexylone |
| Parameter |
| IC₅₀ (Uptake Inhibition) |
| Kᵢ (Binding Affinity) |
hDAT: human Dopamine Transporter; hSERT: human Serotonin Transporter
Based on this data, N,N-Diethyl hexylone is predicted to be a potent and selective inhibitor of the dopamine and norepinephrine transporters, with much lower affinity for the serotonin transporter. This pharmacological profile is consistent with psychostimulant effects. The high DAT/SERT selectivity ratio suggests a significant abuse liability.
Conclusion
N,N-Diethyl hexylone hydrochloride is a synthetic cathinone whose synthesis can be achieved through a multi-step process starting from 1,3-benzodioxole. Its characterization relies on a combination of spectroscopic and chromatographic techniques, with mass spectrometry providing key information for its identification. The pharmacological activity of N,N-Diethyl hexylone is likely dominated by potent inhibition of dopamine and norepinephrine transporters, a mechanism shared with many other stimulant drugs. The data presented in this guide, including the representative protocols and compiled data from analogues, serves as a valuable resource for researchers and forensic professionals working with this and related compounds.
References
- 1. caymanchem.com [caymanchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. 1-(benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one synthesis - chemicalbook [chemicalbook.com]
- 4. Spectroscopic characterization and crystal structures of four hydrochloride cathinones: N-ethyl-2-amino-1-phenylhexan-1-one (hexen, NEH), N-methyl-2-amino-1-(4-methylphenyl)-3-methoxypropan-1-one (mexedrone), N-ethyl-2-amino-1-(3,4-methylenedioxyphenyl)pentan-1-one (ephylone) and N-butyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-chlorobutylcathinone) | springermedizin.de [springermedizin.de]
- 5. Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. baes.uc.pt [baes.uc.pt]
- 7. mdpi.com [mdpi.com]
